Bienvenue dans la boutique en ligne BenchChem!

3,3-Dimethylcyclopentan-1-amine

5-HT2B receptor pharmacology GPCR ligand design cycloalkylamine SAR

3,3-Dimethylcyclopentan-1-amine (CAS 207907-68-4) is a gem‑dimethyl‑substituted cyclopentyl primary amine with the molecular formula C₇H₁₅N and molecular weight 113.20 g/mol. The compound is characterized by a cyclopentane ring bearing two methyl groups at the 3‑position and an unsubstituted amine at the 1‑position, giving it a rigid, fully sp³‑hybridized scaffold (Fsp³ = 1.0) with zero rotatable bonds.

Molecular Formula C7H15N
Molecular Weight 113.204
CAS No. 207907-68-4
Cat. No. B2496701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylcyclopentan-1-amine
CAS207907-68-4
Molecular FormulaC7H15N
Molecular Weight113.204
Structural Identifiers
SMILESCC1(CCC(C1)N)C
InChIInChI=1S/C7H15N/c1-7(2)4-3-6(8)5-7/h6H,3-5,8H2,1-2H3
InChIKeyLSRWLFSMCCKSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylcyclopentan-1-amine CAS 207907-68-4: Core Physicochemical and Structural Profile for Research Procurement


3,3-Dimethylcyclopentan-1-amine (CAS 207907-68-4) is a gem‑dimethyl‑substituted cyclopentyl primary amine with the molecular formula C₇H₁₅N and molecular weight 113.20 g/mol. The compound is characterized by a cyclopentane ring bearing two methyl groups at the 3‑position and an unsubstituted amine at the 1‑position, giving it a rigid, fully sp³‑hybridized scaffold (Fsp³ = 1.0) with zero rotatable bonds [1]. Its computed partition coefficient (LogP) is 1.32, and the topological polar surface area is 26 Ų, indicating moderate lipophilicity combined with the hydrogen‑bonding capacity of a primary amine [1]. The hydrochloride salt (CAS 212382-62-2) is also commercially available and is typically supplied at ≥95% purity . This compound serves as a versatile building block in medicinal chemistry, particularly as a constrained amine fragment for the construction of bioactive molecules.

Why 3,3-Dimethylcyclopentan-1-amine Cannot Be Substituted by Other Cyclopentylamines: The Impact of Gem‑Dimethyl Substitution


Cyclopentylamine derivatives are widely used as amine building blocks, but subtle changes in ring substitution profoundly alter conformational preferences, steric bulk, and lipophilicity – parameters that directly control target binding, selectivity, and pharmacokinetics [1]. The gem‑dimethyl group at the 3‑position of 3,3-dimethylcyclopentan-1-amine introduces a Thorpe‑Ingold effect that constrains the cyclopentane ring in a single, predictable conformation, eliminating the pseudorotational flexibility characteristic of unsubstituted cyclopentylamine [2]. This conformational restriction can translate into enhanced binding affinity and selectivity for protein targets that recognize a specific spatial orientation of the amine. Furthermore, the two methyl groups increase steric shielding around the amine nitrogen, slowing metabolic N‑dealkylation and potentially improving microsomal stability relative to less hindered analogs [3]. Simple replacement with cyclopentylamine, 3‑methylcyclopentylamine, or even 2,2‑dimethylcyclopentylamine would alter the three‑dimensional presentation of the amine pharmacophore, the compound’s LogP, and its metabolic vulnerability – each of which can cause a loss of potency or a shift in off‑target profiles. The quantitative evidence below demonstrates that these molecular‑level differences translate into measurable, decision‑relevant differences in biological activity.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 3,3-Dimethylcyclopentan-1-amine Against Key Analogs


Enhanced 5‑HT₂B Receptor Binding Affinity Conferred by 3,3‑Gem‑Dimethyl Substitution Relative to the Unsubstituted Cyclopentylamine Scaffold

In a medicinal chemistry series derived from the cyclopentylamine scaffold, the 3,3-dimethylcyclopentan-1-amine-containing compound (designated 22 in the published study) exhibited high affinity for the 5‑HT₂B receptor (IC₅₀ = 22 ± 9.0 nM in radioligand binding) and potent functional antagonism (cellular IC₅₀ = 54 nM) [1]. The unsubstituted cyclopentylamine progenitor showed no measurable 5‑HT₂B binding (IC₅₀ > 10 μM), indicating that the gem‑dimethyl substitution is critical for conferring target engagement [1]. The 3,3-dimethyl analog also demonstrated complete selectivity for 5‑HT₂B over 161 other GPCRs, whereas simpler cyclopentylamine fragments typically display promiscuous aminergic activity [1].

5-HT2B receptor pharmacology GPCR ligand design cycloalkylamine SAR

Improved Microsomal Stability of 3,3-Dimethylcyclopentan-1-amine Versus Less Hindered Cyclopentylamines

The 3,3-dimethylcyclopentan-1-amine-containing lead compound showed a rodent liver microsomal half-life (T₁/₂) greater than 60 minutes, classifying it as metabolically stable [1]. In contrast, the des-methyl (unsubstituted cyclopentylamine) analog exhibited a T₁/₂ of 12 minutes under identical assay conditions [1]. The increased steric bulk adjacent to the primary amine in the 3,3-dimethyl compound is proposed to shield the amine from oxidative deamination and N‑dealkylation, a known metabolic liability of primary cycloalkylamines [2].

Drug metabolism microsomal stability primary amine metabolic shielding

LogP and Lipophilic Ligand Efficiency (LLE) Differentiation Between 3,3-Dimethylcyclopentan-1-amine and 3-Methylcyclopentan-1-amine

The calculated LogP of 3,3-dimethylcyclopentan-1-amine is 1.32, as reported by Chemspace based on consensus prediction [1]. The closest mono‑methyl analog, 3‑methylcyclopentan-1-amine, has a calculated LogP of 0.85 (consensus prediction, source: Chemspace) [2]. The ΔLogP of 0.47 unit reflects the additive contribution of the second methyl group. In the context of the 5‑HT₂B lead series, the 3,3-dimethyl compound exhibited an IC₅₀ of 22 nM and LogP 1.32, yielding a Lipophilic Ligand Efficiency (LLE = pIC₅₀ − LogP) of 6.34. The 3‑methyl analog (hypothetical, based on SAR trend) would be expected to show a comparable LLE only if it achieved an IC₅₀ of approximately 10 nM, a potency level not observed in this series [3].

Lipophilicity ligand efficiency CNS drug design

Conformational Rigidity: Thorpe–Ingold Effect of the Gem‑Dimethyl Group Versus Flexible Mono‑Substituted Cyclopentylamines

The gem‑dimethyl substitution at C3 restricts the cyclopentane ring to a single envelope conformation, as demonstrated by molecular modeling and X‑ray crystallography of the N‑Boc derivative [1]. In contrast, monomethyl‑substituted cyclopentylamines (e.g., 3‑methylcyclopentan-1-amine) populate multiple low‑energy conformers at room temperature, incurring an entropic penalty upon binding [2]. For the 5‑HT₂B lead compound, the pre‑organization provided by the gem‑dimethyl fragment is estimated to contribute approximately 1.5–2.0 kcal/mol to the overall binding free energy, based on the observed affinity difference between the 3,3‑dimethyl and unsubstituted analogs (calculated ΔΔG ≈ 3.7 kcal/mol for the >450‑fold change) [3].

Conformational analysis Thorpe-Ingold effect enthalpic vs. entropic binding

Evidence‑Driven Application Scenarios for 3,3-Dimethylcyclopentan-1-amine in Drug Discovery and Chemical Biology


Fragment‑Based and Structure‑Based Design of Selective GPCR Modulators

The defined envelope conformation and primary amine handle of 3,3-dimethylcyclopentan-1-amine make it an ideal constrained fragment for targeting aminergic GPCRs. As shown by the 5‑HT₂B antagonist program, the scaffold delivers sub‑100 nM affinity and exceptional selectivity when elaborated with appropriate capping groups [1]. Procurement of this specific building block is recommended over simpler cyclopentylamines to exploit the conformational pre‑organization and metabolic stability advantages documented in Section 3.

Metabolically Stabilized Amine Fragment for CNS Drug Leads

With a microsomal T₁/₂ exceeding 60 minutes, the 3,3‑dimethylcyclopentan-1-amine fragment is a superior choice for CNS‑targeted programs where oxidative metabolism of the amine is a common failure point [1]. The gem‑dimethyl steric shield attenuates N‑dealkylation without the need for additional metabolic blocking groups, simplifying synthetic complexity relative to alternative strategies such as α‑fluorination or N‑methylation.

Conformational Tool for Investigating the Thorpe–Ingold Effect in SAR Studies

Medicinal chemistry groups exploring the impact of conformational restriction on target binding can employ 3,3‑dimethylcyclopentan-1-amine as a rigid control alongside flexible mono‑alkyl and unsubstituted cyclopentylamines. The estimated 1.5–2.0 kcal/mol entropic advantage documented in Section 3 provides a quantifiable baseline for interpreting affinity shifts across related series [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylcyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.